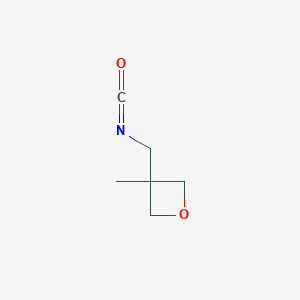

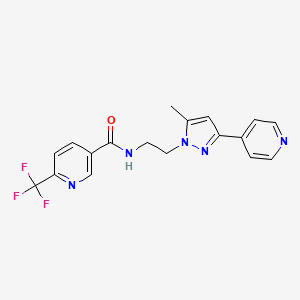

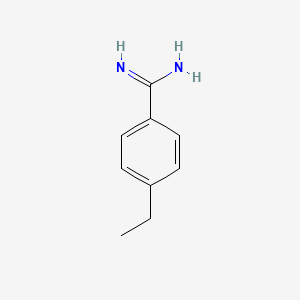

![molecular formula C21H19ClN6O3S2 B2916029 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 872996-60-6](/img/structure/B2916029.png)

2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored several synthetic strategies to obtain it. For instance, one efficient route reported by Foroughifar et al. involves treating Schiff’s bases derived from 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by reaction with ethyl chloroacetate . Further studies on alternative synthetic methods are essential for optimizing yield and purity.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Recent studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfonamide, triazolo, and pyridazinyl moieties. These compounds have shown significant biological activities, including antimicrobial, antifungal, and anticancer effects. The synthesis of these compounds involves various chemical reactions that introduce different functional groups, thereby altering their biological activity. For instance, benzenesulfonamide derivatives have been synthesized and tested for their ability to inhibit carbonic anhydrase isozymes, revealing potential applications in developing unconventional anticancer strategies targeting hypoxic areas of tumors (Garaj et al., 2004).

Antimicrobial and Antitumor Effects

The antimicrobial activity of newly synthesized compounds against a variety of bacterial and fungal strains has been evaluated. Some compounds exhibited promising activity against Gram-positive and Gram-negative bacteria as well as yeast-like fungi, suggesting their potential use as novel antimicrobial agents. Additionally, certain derivatives have shown antitumor activities in vitro, indicating their potential in cancer therapy (Hassan, 2013).

Enzyme Inhibition

Enzyme inhibitory activities of these compounds have also been explored, with some derivatives displaying significant inhibition of carbonic anhydrase isozymes and acetylcholinesterase. This suggests their potential applications in treating conditions such as glaucoma, epilepsy, and neurodegenerative diseases. The selectivity and potency of these inhibitors towards different enzyme isoforms are of particular interest for the development of targeted therapies (Alafeefy et al., 2015).

Propriétés

IUPAC Name |

2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN6O3S2/c22-15-5-4-6-16(13-15)24-20(29)14-32-21-10-9-18-25-26-19(28(18)27-21)11-12-23-33(30,31)17-7-2-1-3-8-17/h1-10,13,23H,11-12,14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECGOQGUTQZUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)

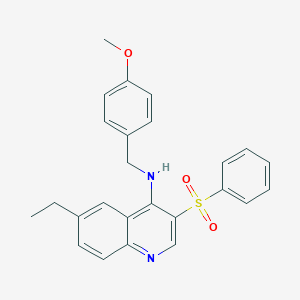

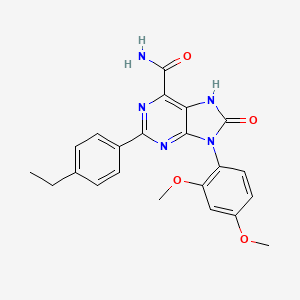

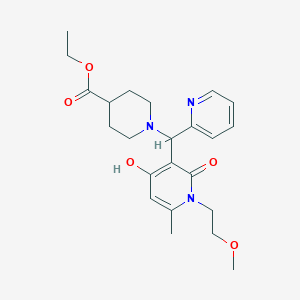

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)

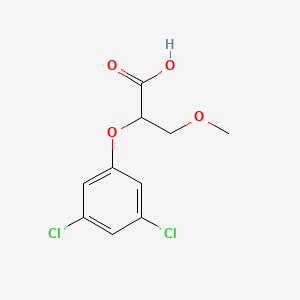

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)

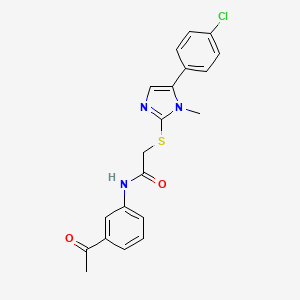

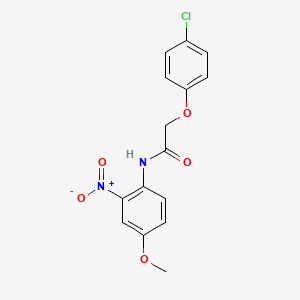

![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)